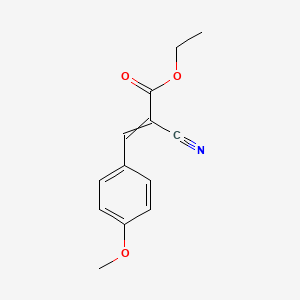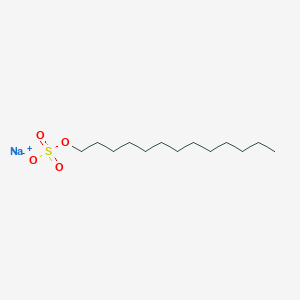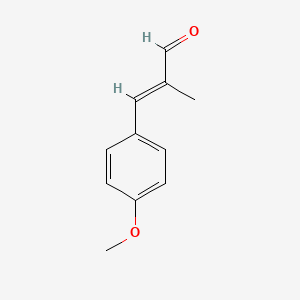
lithium;2-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium 2-hydroxypropanoate can be synthesized through the neutralization of L-lactic acid with lithium hydroxide. The reaction typically occurs in an aqueous medium at room temperature . The general reaction is as follows:
L-lactic acid+LiOH→Lithium 2-hydroxypropanoate+H2O
Industrial Production Methods
In industrial settings, the production of lithium 2-hydroxypropanoate involves the same neutralization reaction but on a larger scale. The process may include additional purification steps such as crystallization and filtration to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Lithium 2-hydroxypropanoate primarily undergoes substitution reactions due to the presence of the lithium ion. It can also participate in esterification reactions when reacted with alcohols .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and other nucleophiles. The reactions typically occur under mild conditions.
Esterification Reactions: Alcohols and acid catalysts are used, and the reactions are usually conducted under reflux conditions.
Major Products
Substitution Reactions: The major products are lithium salts of the corresponding nucleophiles.
Esterification Reactions: The major products are esters of lactic acid.
Scientific Research Applications
Lithium 2-hydroxypropanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of lithium 2-hydroxypropanoate in biological systems involves the inhibition of enzymes such as glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA). These enzymes play crucial roles in various cellular processes, including signal transduction and energy metabolism . By inhibiting these enzymes, lithium 2-hydroxypropanoate can modulate neurotransmitter levels and exert mood-stabilizing effects .
Comparison with Similar Compounds
Similar Compounds
Lithium carbonate: Commonly used in the treatment of bipolar disorder.
Lithium citrate: Another lithium salt with mood-stabilizing properties.
Lithium orotate: Used as a dietary supplement for its potential neuroprotective effects.
Uniqueness
Unlike other lithium salts, it is particularly useful in studies involving metabolic processes and enzyme kinetics .
Properties
IUPAC Name |
lithium;2-hydroxypropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3.Li/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQWYZBANWAFMQ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C(=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CC(C(=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5LiO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![[1,1'-Biphenyl]-3,3'-diol](/img/structure/B7797769.png)



